REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:10])=[N:4][C:5]([F:9])=[CH:6][C:7]=1[CH3:8].[Li]C(C)(C)C.[C:16](=[O:18])=[O:17]>CCOCC>[F:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([C:16]([OH:18])=[O:17])=[C:3]([CH3:10])[N:4]=1
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1C)F)C
|
Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(=O)=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
was stirred at −78° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After addition the mixture
|
Type
|
CUSTOM
|
Details
|
After 10 min the cooling bath was removed
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the bubbling of CO2
|
Type
|
TEMPERATURE
|
Details
|
was warmed to 0° C
|
Type
|
ADDITION
|
Details
|
Water (30 mL) was then added
|
Type
|
CUSTOM
|
Details
|
Et2O was removed
|
Type
|
WASH
|
Details
|
The aqueous layer was washed CH2Cl2 (2×30 mL)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC(=C(C(=O)O)C(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |